Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Overview
Description
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
New derivatives of imidazo[1,5-a]pyrimidine, which are structurally similar to Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate, have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis
The molecular structure of Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate includes a pyrrole ring and a pyrazine ring . The presence of the ethoxycarbonyl substituent in position 1 of the synthesized compounds makes them valuable precursors for obtaining new functional derivatives .Chemical Reactions Analysis
The reaction of 4-chloropyrazolo[1,5-a]-pyrazines with a 3-fold excess of ethyl isocyanoacetate and t-BuOK under mild conditions (0–20°C) in a DMF solution leads to the formation of ethyl imidazo[1,5-a]-pyrazolo[5,1-c]pyrazine-1-carboxylates .Physical And Chemical Properties Analysis
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate has a molecular weight of 225.63 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.Scientific Research Applications
Synthesis of Functionalized Compounds
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is used in the synthesis of various functionalized compounds. For instance, Tsizorik et al. (2018) demonstrated its use in forming ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. These compounds, upon hydrolysis and reduction, yield corresponding acids and alcohols, which can be further oxidized to aldehydes (Tsizorik et al., 2018).
Characterization and Optical Properties
In the study of optical properties, Ge et al. (2014) synthesized novel derivatives using ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate. They characterized these compounds and investigated their fluorescence spectral characteristics, which showed variations based on different substituent groups (Ge et al., 2014).
Development of Fluorescent Molecules
The compound also finds applications in developing novel fluorescent molecules. Wu et al. (2006) utilized ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate in synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidines, which exhibited strong fluorescence intensity and potential as fluorophores due to multiple binding sites (Wu et al., 2006).
Structural Analysis
Viveka et al. (2016) conducted a study focusing on the synthesis, spectroscopic, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound synthesized from ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate. They performed single crystal X-ray diffraction studies to confirm the structure of the compound (Viveka et al., 2016).
Antimicrobial Activity
Jyothi and Madhavi (2019) explored the antimicrobial activity of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized using ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate. Some of these compounds exhibited promising antimicrobial activity, highlighting the potential biomedical applications of these derivatives (Jyothi & Madhavi, 2019).
Discovery of Apoptosis Inducers
Lv et al. (2012) synthesized derivatives of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, another compound derived from ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate. They discovered that one of these derivatives could induce apoptosis in H322 lung cancer cells, which is significant for cancer research (Lv et al., 2012).
Future Directions
Given the wide range of biological activities exhibited by compounds with a similar pyrrolopyrazine scaffold , Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate could be a valuable precursor for synthesizing new functional derivatives . These derivatives could potentially be used in drug discovery research for various diseases .
properties
IUPAC Name |
ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-3-11-4-7(10)13(6)5-12-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWATOOVGSVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NC=C(N2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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